Dichlofluanid
Overview
Description
Mechanism of Action
Target of Action
Dichlofluanid is a fungicide with a broad spectrum of activity, which includes algae, diatoms, and other fouling organisms . It primarily targets the SH groups of enzymes within the cell .
Mode of Action
The biocidal activity of this compound, like other N-haloalkylthio compounds, is based on the ability of the N-S bond to open and react with nucleophilic entities within the cell such as SH groups of enzymes . These reactions proceed through several steps and lead to disulfides .
Pharmacokinetics
This compound is rapidly and extensively absorbed (70-90%) from the gastrointestinal tract with the peak plasma concentration occurring from 1.5 to 3.0 hours post-dose . It has a low aqueous solubility and is volatile . Based on its chemical properties, it is unlikely to leach to groundwater .
Result of Action
The primary result of this compound’s action is the death of the targeted organisms. By disrupting the normal functioning of the cell’s enzymes, this compound prevents the organisms from carrying out essential biological processes, leading to their death .
Action Environment
This compound is used as an active and co-active in antifouling paints formulated to protect commercial and pleasure craft and immersed objects/structures against the effects of algae and other organisms like diatoms . The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances . .
Biochemical Analysis
Biochemical Properties
Dichlofluanid plays a crucial role in biochemical reactions, particularly in the inhibition of fungal growth. It interacts with various enzymes and proteins within the fungal cells, disrupting their normal functions and leading to cell death
Cellular Effects
This compound affects various types of cells, particularly fungal cells. It influences cell function by disrupting normal cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The compound’s fungicidal properties stem from these effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules within the fungal cell. It binds to these molecules, inhibiting or activating enzymes, and causing changes in gene expression . This disrupts the normal functioning of the cell, leading to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The product is stable under normal conditions, but it can degrade over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies, with this compound showing continued effectiveness against fungal growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, it is generally understood that higher doses can lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is believed to interact with various transporters or binding proteins, which could affect its localization or accumulation
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
The synthetic route typically involves the reaction of dichlorofluoromethylthio compounds with dimethylphenylsulfamide under controlled conditions . Industrial production methods often employ solid-phase extraction (SPE), solid-phase micro-extraction (SPME), and gel permeation chromatography (GPC) for purification . The stock solution of dichlofluanid is prepared by dissolving the compound in acetone at a concentration of 1,000 mg/L and stored at -18°C .
Chemical Reactions Analysis
Dichlofluanid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: This compound can undergo substitution reactions, particularly with nucleophilic entities within cells.
Common reagents used in these reactions include acetone, ethyl acetate, and anhydrous magnesium sulfate . Major products formed from these reactions include disulfides and other sulfur-containing compounds .
Scientific Research Applications
Dichlofluanid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of fungicide behavior and environmental impact.
Medicine: Studied for its potential use in controlling fungal infections in medical settings.
Comparison with Similar Compounds
Dichlofluanid is often compared with other antifouling and fungicidal compounds, such as:
Organotin compounds: Similar in their antifouling properties but differ in their chemical structure and toxicity profiles.
Zinc pyrithione: Another antifouling agent with similar applications but different mechanisms of action.
Copper pyrithione: Used in antifouling paints, similar in function but distinct in its chemical composition.
This compound is unique in its broad spectrum of activity and its specific mode of action involving the N-S bond .
Properties
IUPAC Name |
N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2FN2O2S2/c1-13(2)18(15,16)14(17-9(10,11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURGXGVFSMYFCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C1=CC=CC=C1)SC(F)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2FN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041851 | |
Record name | Dichlofluanid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Sensitive to light; [Merck Index] Colorless solid; [MSDSonline] | |
Record name | Dichlofluanid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4763 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
INSOL IN WATER; 1.5% IN METHANOL; 7% IN XYLENE, SOL IN ACETONE, In water 1.3 mg/l (20 °C). In dichloromethane >200, toluene 145, xylene 70, methanol 15, isopropanol 10.6, hexane 2.6 (all in g/l, 20 °C). | |
Record name | DICHLOFLUANID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000011 [mmHg], Vapor pressure = 1X10-6 mm Hg @ 20 °C, 1.57X10-7 mm Hg at 25 °C | |
Record name | Dichlofluanid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4763 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DICHLOFLUANID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE POWDER, White, crystalline powder | |
CAS No. |
1085-98-9 | |
Record name | Dichlofluanid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1085-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlofluanid [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DICHLOFLUANID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218451 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Dichlofluanid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlofluanid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DICHLOFLUANID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76A92XU36Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DICHLOFLUANID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
105-105.6 °C | |
Record name | DICHLOFLUANID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1565 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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